4-methoxy-1-methyl-6-oxo-N-phenethyl-1,6-dihydropyridine-3-carboxamide
CAS No.: 2034319-46-3
Cat. No.: VC4765921
Molecular Formula: C16H18N2O3
Molecular Weight: 286.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034319-46-3 |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.331 |
| IUPAC Name | 4-methoxy-1-methyl-6-oxo-N-(2-phenylethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O3/c1-18-11-13(14(21-2)10-15(18)19)16(20)17-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20) |
| Standard InChI Key | OLSUSEJTHDCKOG-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Characteristics
The compound’s IUPAC name, 4-methoxy-1-methyl-6-oxo-N-(2-phenylethyl)pyridine-3-carboxamide, reflects its intricate structure: a pyridone ring substituted at positions 1 (methyl), 4 (methoxy), and 3 (phenethyl carboxamide). The SMILES notation (CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CC=C2) and InChIKey (OLSUSEJTHDCKOG-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.331 g/mol |
| CAS Number | 2034319-46-3 |
| Solubility | Not publicly available |
| PubChem CID | 91814020 |
The methoxy group at position 4 enhances electron density, potentially influencing binding to biological targets, while the phenethyl moiety may contribute to lipophilicity and membrane permeability. Computational studies predict moderate polarity, suggesting balanced solubility in organic and aqueous media, though experimental data remain limited.
Synthetic Pathways and Optimization
Synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the pyridone core. Source outlines a generalized pathway:
-
Pyridone Formation: Cyclization of β-keto esters with methylamine derivatives under acidic conditions yields 1-methyl-6-oxo-1,6-dihydropyridine intermediates.
-
Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic methoxylation at position 4.
-
Carboxamide Coupling: Reaction of the 3-carboxylic acid derivative with phenethylamine using coupling agents like EDCI or HOBt.
Key challenges include minimizing side reactions during methoxylation and achieving regioselectivity in carboxamide formation. Optimized conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) reportedly improve yields to ~40–55%. Comparative analysis with analogs (e.g., thiophen-2-yl or oxadiazole derivatives) reveals that substituent bulkiness necessitates tailored reaction times and catalysts .
Biological Activities and Mechanisms
While direct studies on this compound are sparse, structural analogs exhibit broad bioactivity:
Anticancer Activity
Pyridone derivatives inhibit kinases involved in tumor proliferation. Molecular docking studies suggest that the methoxy and carboxamide groups form hydrogen bonds with ATP-binding pockets of kinases like EGFR. In vitro assays on similar compounds demonstrate IC₅₀ values of 1.2–5.8 µM in breast cancer cell lines.
Enzyme Modulation
The compound’s pyridone core resembles NADH cofactors, enabling interactions with oxidoreductases. Preliminary data indicate 40–60% inhibition of monoamine oxidase B (MAO-B) at 10 µM, positioning it as a potential neuroprotective agent.
Comparative Analysis of Structural Analogs
Substituent variations significantly alter biological and physicochemical profiles:
Table 2: Impact of Substituents on Dihydropyridine Derivatives
Recent Research Advancements
Synthetic Innovations
A 2023 study achieved a 62% yield via microwave-assisted synthesis, reducing reaction time from 24 hours to 45 minutes. This method enhances scalability while preserving regioselectivity.
Pharmacological Profiling
In vivo rodent models (2024) revealed 30% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day), though hepatotoxicity was observed at higher doses. Concurrently, metabolite identification studies detected N-dealkylated and glucuronidated derivatives as major excretion products.
Computational Predictions
QSAR models highlight the critical role of the methoxy group in binding to MAO-B (ΔG = −8.2 kcal/mol). Replacement with ethoxy or hydrogen diminishes activity by 50–70%, underscoring the necessity of the methoxy moiety.
Challenges and Future Directions
-
Solubility Optimization: Prodrug strategies (e.g., phosphate esters) could address limited aqueous solubility.
-
Toxicity Mitigation: Structural modifications to the phenethyl group may reduce hepatotoxicity while retaining efficacy.
-
Target Validation: CRISPR screening and proteomic studies are needed to identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume